1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine
Description
1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a pyridin-3-yl group and at the 5-position with a methanamine moiety. The oxadiazole ring is known for its metabolic stability and hydrogen-bonding capabilities, making it a common pharmacophore in drug discovery .
Properties
IUPAC Name |
(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-4-7-11-8(12-13-7)6-2-1-3-10-5-6/h1-3,5H,4,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSAQOZOTRIKJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of pyridine-3-carboxylic acid hydrazide with an appropriate nitrile oxide to form the oxadiazole ring. The reaction conditions often involve the use of dehydrating agents and catalysts to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like PhI(OAc)2, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent . The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxadiazole Ring
The biological and physicochemical properties of oxadiazole derivatives are highly dependent on substituents at the 3- and 5-positions. Key analogs include:
Table 1: Substituent Variations and Molecular Properties
Key Observations :
Modifications to the Amine Group
The methanamine moiety is frequently modified or protonated to improve solubility and bioavailability:
Table 2: Amine Group Derivatives
Biological Activity
1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C9H10N4O
- Molecular Weight : 190.2 g/mol
Its structure features a pyridine ring attached to an oxadiazole moiety, which is critical for its biological activity.
Anticancer Properties
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer activity. For instance, compounds containing this structure have shown promising results against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Apoptosis induction |
| 5b | U-937 | 2.41 | Cell cycle arrest |
Studies have demonstrated that these compounds can induce apoptosis in cancer cells through dose-dependent mechanisms, making them potential candidates for cancer therapy .
Antimicrobial Activity
There is also evidence supporting the antimicrobial properties of oxadiazole derivatives. These compounds have been evaluated for their efficacy against various bacterial strains. For example:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6a | E. coli | 32 µg/mL |
| 6b | S. aureus | 16 µg/mL |
These findings suggest that the incorporation of the oxadiazole ring enhances the antimicrobial activity of the parent compounds .
GPBAR1 Agonism
Recent studies have identified some oxadiazole derivatives as selective agonists for G-protein bile acid receptor 1 (GPBAR1), which is implicated in metabolic and inflammatory diseases. These compounds demonstrated high selectivity and induced significant expression of pro-glucagon mRNA, indicating their potential in treating conditions like type 2 diabetes and obesity .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of several oxadiazole derivatives on human leukemia cell lines (CEM-13 and MT-4). The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, highlighting their potential as effective anticancer agents.
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of oxadiazole derivatives were tested against a panel of pathogenic bacteria. The results confirmed that modifications in the oxadiazole structure could lead to enhanced antibacterial properties, suggesting a pathway for developing new antibiotics.
The biological activities of 1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine can be attributed to several mechanisms:
- Apoptosis Induction : Many derivatives activate apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Certain compounds inhibit cell proliferation by disrupting normal cell cycle progression.
- Receptor Modulation : Selective agonism at GPBAR1 influences metabolic pathways beneficial for treating metabolic disorders.
Q & A
Basic: What synthetic methodologies are commonly used to prepare 1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine?
The synthesis typically involves condensation reactions between pyridine-derived precursors and oxadiazole-forming reagents. A validated approach includes:
- Hydrazide-cyanuric chloride coupling : Reacting pyridinyl hydrazides with cyanuric chloride under reflux in anhydrous conditions to form the oxadiazole ring.
- Polyphosphoric acid (PPA) condensation : As demonstrated for analogous oxadiazoles, reacting substituted hydrazides with glycine derivatives in PPA at 120–140°C yields high-purity products .
- Post-synthetic functionalization : The methanamine group can be introduced via reductive amination of a ketone intermediate using sodium cyanoborohydride .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR are essential for confirming the oxadiazole ring (δ 160–170 ppm for C=O/C=N) and pyridin-3-yl substituents (aromatic protons at δ 7.5–8.5 ppm) .
- FT-IR : Peaks at 1650–1700 cm confirm C=N/C=O stretching in the oxadiazole ring, while N-H stretches (3300–3500 cm) verify the methanamine group .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns, with diagnostic losses (e.g., NH group at m/z 30) .
Basic: What pharmacological targets or applications are associated with this compound?
The compound’s heterocyclic core (oxadiazole-pyridine) is linked to:
- Enzyme inhibition : Oxadiazoles are known to inhibit kinases (e.g., EGFR) and metalloproteases via chelation of active-site metal ions .
- Antimicrobial activity : Pyridine-oxadiazole hybrids exhibit activity against Gram-positive bacteria (e.g., S. aureus) by disrupting cell wall synthesis .
- CNS targeting : Methanamine derivatives modulate neurotransmitter receptors (e.g., GABA) due to their small, polar structure .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Key parameters include:
- Temperature control : Lowering reaction temperatures (80–100°C) minimizes side reactions like oxadiazole ring decomposition, as observed in analogous syntheses .
- Solvent selection : Using DMF or THF improves solubility of pyridinyl intermediates, enhancing reaction homogeneity .
- Catalyst screening : Transition-metal catalysts (e.g., CuI) accelerate cyclization steps, reducing reaction times by 30–50% .
Advanced: How can contradictions in spectroscopic data during structural elucidation be resolved?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals, especially in pyridine ring protons and oxadiazole substituents .
- X-ray crystallography : Provides definitive confirmation of the oxadiazole-pyridine linkage and methanamine orientation, as shown for structurally related compounds .
- Computational modeling : DFT calculations predict H and C chemical shifts, cross-validating experimental data .
Advanced: What computational strategies predict the compound’s interactions with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses with enzymes (e.g., COX-2, HIV protease), prioritizing hydrogen bonds between the oxadiazole N and catalytic residues .
- MD simulations : GROMACS simulations assess stability of ligand-protein complexes over 100 ns, identifying key hydrophobic interactions with pyridine rings .
- ADME prediction : SwissADME estimates bioavailability (%F >70%) and blood-brain barrier penetration (logBB >0.3), guiding in vivo studies .
Advanced: What strategies mitigate instability of the methanamine group during storage?
- Lyophilization : Freeze-drying under inert gas (N) prevents amine oxidation .
- Acidic buffers : Storing as a hydrochloride salt (pH 4–5) stabilizes the amine group against hydrolysis .
- Light exclusion : Amber glass vials reduce photodegradation, extending shelf life to >12 months .
Advanced: How can regioselectivity challenges in oxadiazole ring formation be addressed?
- Directing groups : Introducing electron-withdrawing groups (e.g., NO) at the pyridine 4-position directs cyclization to the desired 1,2,4-oxadiazole isomer .
- Microwave-assisted synthesis : Enhances regioselectivity by rapidly achieving high temperatures (150°C), favoring kinetically controlled pathways .
Tables
| Property | Value/Technique | Reference |
|---|---|---|
| Synthetic yield (PPA route) | 75–85% | |
| H NMR (DMSO-d6) | δ 8.7 (pyridine H), δ 3.2 (CH2NH2) | |
| LogP (predicted) | 1.8 ± 0.2 | |
| MIC (S. aureus) | 8 µg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
